3-Acetyl-4-fluorobenzonitrile

Description

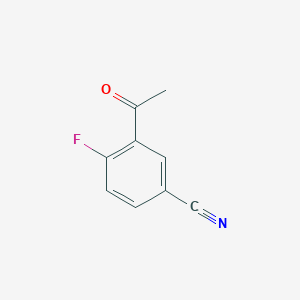

3-Acetyl-4-fluorobenzonitrile is a fluorinated aromatic compound featuring an acetyl group (-COCH₃) at the 3-position and a nitrile (-CN) group at the 1-position of a fluorine-substituted benzene ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing acetyl and fluorine groups enhance the reactivity of the nitrile group, enabling participation in nucleophilic additions or cyclization reactions .

Properties

IUPAC Name |

3-acetyl-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIXCXJIMRIJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the acetyl group can produce alcohols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

Oxidation: 3-Acetyl-4-fluorobenzoic acid.

Reduction: 3-Acetyl-4-fluorobenzylamine.

Substitution: 3-Acetyl-4-methoxybenzonitrile (if methoxide is used).

Scientific Research Applications

Chemistry: 3-Acetyl-4-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can enhance their thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 3-acetyl-4-fluorobenzonitrile exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

4-Fluorobenzoylacetonitrile (CAS 4640-67-9)

- Structure : Features a ketone (-CO-) and nitrile (-CN) group on a fluorinated benzene ring.

- Key Differences : The acetyl group in 3-Acetyl-4-fluorobenzonitrile is replaced by a benzoyl group (C₆H₅CO-) in this compound.

- Applications : Used as a precursor in heterocyclic synthesis (e.g., pyrazoles) due to its dual functional groups .

3-Fluoro-4-methylbenzonitrile

- Structure : Contains a methyl (-CH₃) and fluorine substituent on the benzene ring.

- Key Differences : The acetyl group is absent, simplifying the electronic profile. The methyl group is electron-donating, contrasting with the electron-withdrawing acetyl in this compound.

- Applications : Primarily used in materials science; its lower steric hindrance favors coupling reactions (e.g., Suzuki-Miyaura) .

3-(4-Aminophenyl)benzonitrile (CAS 443998-73-0)

- Structure: Substitutes the acetyl and fluorine groups with an aminophenyl (-C₆H₄NH₂) moiety.

- Key Differences: The amino group is strongly electron-donating, increasing solubility in polar solvents but reducing stability under oxidative conditions.

(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate

- Structure: A complex derivative with cyclopropylmethyl and amino groups.

- Key Differences: The additional amino and cyclopropyl groups enhance biological targeting (e.g., kinase inhibition) but complicate synthesis.

- Pharmacology : Demonstrates selectivity in biological assays, a trait less explored in this compound .

Comparative Data Table

Biological Activity

3-Acetyl-4-fluorobenzonitrile (CAS Number: 267875-54-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group at the 3-position and a fluorine atom at the 4-position of the benzonitrile ring. Its molecular formula is with a molecular weight of 165.15 g/mol. The presence of the electron-withdrawing fluorine atom enhances its reactivity and interaction with biological targets, making it an important intermediate in organic synthesis and drug development.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the fluorine atom allows for increased nucleophilicity at the aromatic ring, which can influence the compound's reactivity in biochemical pathways.

Potential Biological Activities

Research indicates that derivatives of this compound may exhibit several biological activities:

- Anti-inflammatory : Some studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models.

- Antimicrobial : Preliminary investigations have indicated antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer : There is emerging evidence that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms.

Case Studies

-

Anticancer Activity :

A study published in a peer-reviewed journal explored the anticancer potential of derivatives related to this compound. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of structural modifications to enhance efficacy and selectivity against cancer cells. -

Antimicrobial Properties :

In another investigation, researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetyl at 3-position, Fluorine at 4 | Anticancer, Antimicrobial |

| 4-Acetyl-3-fluorobenzonitrile | Acetyl at 4-position | Limited data available |

| 3-Fluorobenzonitrile | Lacks acetyl group | Reduced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.